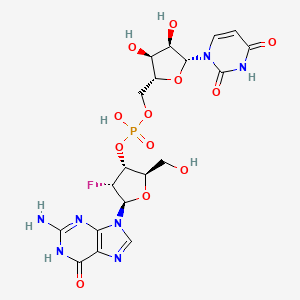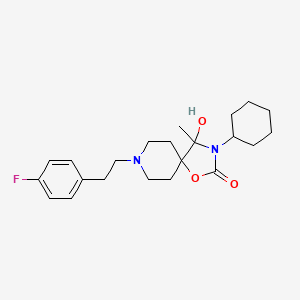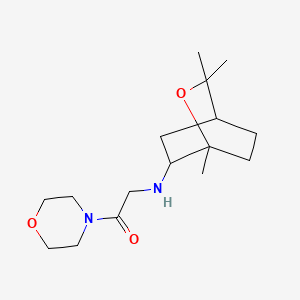
6-Amino-3-((5-anilinosulphonyl-2-methylphenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-3-((5-anilinosulphonyl-2-methylphenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid is a complex organic compound known for its vibrant color properties and applications in various scientific fields. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings. The compound’s structure includes amino, sulphonyl, and hydroxyl groups, contributing to its unique chemical behavior and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-((5-anilinosulphonyl-2-methylphenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 5-anilinosulphonyl-2-methylphenylamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-amino-4-hydroxynaphthalene-2-sulphonic acid in an alkaline medium. This step forms the azo bond (-N=N-) between the two aromatic rings, resulting in the formation of the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The final product is typically purified through crystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
6-Amino-3-((5-anilinosulphonyl-2-methylphenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding nitro compounds.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulphonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Concentrated sulfuric acid for sulphonation, nitric acid for nitration, and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
6-Amino-3-((5-anilinosulphonyl-2-methylphenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid has diverse applications in scientific research:
Chemistry: Used as a dye and pH indicator due to its color-changing properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool due to its ability to bind to specific biomolecules.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用机制
The compound exerts its effects primarily through its azo group, which can undergo reversible changes in different chemical environments. The molecular targets and pathways involved include:
Binding to Proteins: The compound can bind to proteins through interactions with amino acid residues, affecting their function and structure.
pH Sensitivity: The hydroxyl and sulphonyl groups contribute to the compound’s pH sensitivity, allowing it to act as a pH indicator.
相似化合物的比较
Similar Compounds
Methyl Orange: Another azo dye with similar pH indicator properties.
Congo Red: Used in histology for staining amyloid proteins.
Sudan III: Employed in lipid staining.
Uniqueness
6-Amino-3-((5-anilinosulphonyl-2-methylphenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and applications. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound in scientific research and industry.
属性
CAS 编号 |
85409-54-7 |
|---|---|
分子式 |
C23H20N4O6S2 |
分子量 |
512.6 g/mol |
IUPAC 名称 |
6-amino-4-hydroxy-3-[[2-methyl-5-(phenylsulfamoyl)phenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C23H20N4O6S2/c1-14-7-10-18(34(29,30)27-17-5-3-2-4-6-17)13-20(14)25-26-22-21(35(31,32)33)11-15-8-9-16(24)12-19(15)23(22)28/h2-13,27-28H,24H2,1H3,(H,31,32,33) |
InChI 键 |
RPBWMBIMMYHZFS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



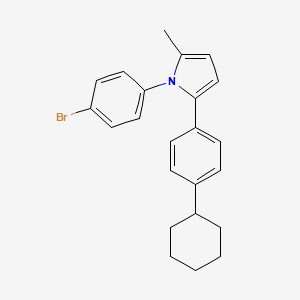
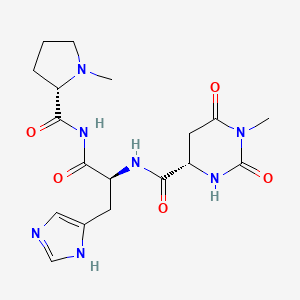
![7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12707452.png)
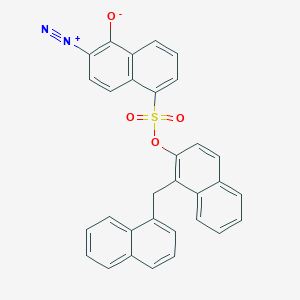
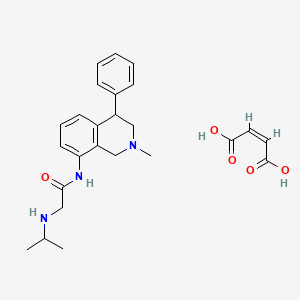
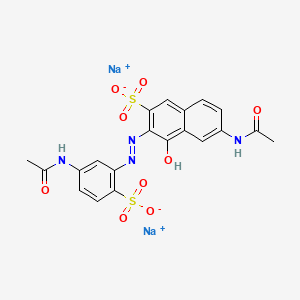
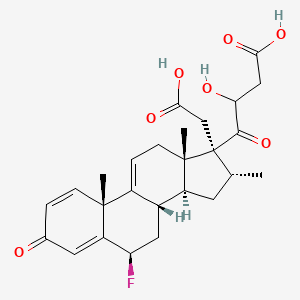
![Ethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate](/img/structure/B12707479.png)

